2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as ABT-594, is a potent agonist of nicotinic acetylcholine receptors and has been studied for its potential use in the treatment of various neurological disorders. In
Wirkmechanismus
2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate acts as a potent agonist of nicotinic acetylcholine receptors, specifically the α4β2 subtype. This leads to the activation of the receptor and subsequent release of neurotransmitters such as dopamine and serotonin. The activation of these receptors is thought to contribute to the analgesic effects of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate.
Biochemical and Physiological Effects:
2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to have antidepressant effects in animal models. It has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate in lab experiments is its potency and selectivity for nicotinic acetylcholine receptors. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate in lab experiments is its potential toxicity. Careful dosing and monitoring is necessary to ensure the safety of animals used in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate. One area of interest is its potential use in the treatment of chronic pain conditions in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate and its effects on neurotransmitter systems. Finally, there is potential for the development of novel compounds based on the structure of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate with improved potency and selectivity for nicotinic acetylcholine receptors.
Synthesemethoden
The synthesis method of 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate involves several steps. Firstly, 4-fluorobenzyl chloride is reacted with piperidine to form 4-(4-fluorobenzyl)-1-piperidine. This intermediate is then reacted with 2-chloromethylpyridine to form 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine. Finally, the compound is converted to its trifluoroacetate salt form.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been extensively studied for its potential use in scientific research. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain conditions. Additionally, 2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate has been studied for its potential use in the treatment of nicotine addiction and other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2/c19-17-6-4-15(5-7-17)13-16-8-11-21(12-9-16)14-18-3-1-2-10-20-18/h1-7,10,16H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDHPVWRACWJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-Fluorobenzyl)-1-piperidinyl]methyl}pyridine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.